Pharmacopoeial Recognition and Regulatory Designation: A Binary Differentiator for ANDA Submissions
Atorvastatin Ethyl Ester (CAS 1146977-93-6) is the only compound in its class to be explicitly designated as both Atorvastatin EP Impurity M by the European Pharmacopoeia and as Atorvastatin Ethyl Ester by the United States Pharmacopeia (USP) [1]. This dual recognition provides a binary, yes/no differentiator from other atorvastatin-related impurities, which are either not listed in major pharmacopoeias or are designated under different impurity codes (e.g., Atorvastatin Related Compound A, B, C, etc.). For ANDA submissions and commercial production, this specific designation is mandatory for demonstrating control of this particular impurity .
| Evidence Dimension | Pharmacopoeial Designation |
|---|---|
| Target Compound Data | Designated as Atorvastatin EP Impurity M and Atorvastatin Ethyl Ester (USP) |
| Comparator Or Baseline | Other atorvastatin impurities (e.g., Related Compound A, B, C) have different pharmacopoeial designations or none |
| Quantified Difference | Binary (Yes/No) – Only this compound has this specific designation |
| Conditions | European Pharmacopoeia and USP monographs |
Why This Matters
Procurement of this exact compound ensures regulatory acceptance for analytical methods used in ANDA submissions and QC testing, whereas non-designated analogs may be rejected by health authorities.
- [1] SynZeal Research. (n.d.). Atorvastatin EP Impurity M (CAS 1146977-93-6). Product Information. View Source
